molecular formula C4H8N2O B12280032 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI)

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI)

Cat. No.: B12280032
M. Wt: 100.12 g/mol
InChI Key: XOBUVRCCYJYVJL-VKHMYHEASA-N
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Description

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce amines.

Scientific Research Applications

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The azetidinone ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azetidinone,3-amino-1-hydroxy-,(3S)-
  • 2-Azetidinone,3-amino-1-(1-propenyl)-,(3S)-

Uniqueness

2-Azetidinone,3-amino-1-methyl-,(S)-(9CI) is unique due to its specific stereochemistry and functional groups. The presence of the amino and methyl groups in specific positions on the azetidinone ring imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

(3S)-3-amino-1-methylazetidin-2-one

InChI

InChI=1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3/t3-/m0/s1

InChI Key

XOBUVRCCYJYVJL-VKHMYHEASA-N

Isomeric SMILES

CN1C[C@@H](C1=O)N

Canonical SMILES

CN1CC(C1=O)N

Origin of Product

United States

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